

Stability of SHP2 in Complex with Allosteric Inhibitors: A Technical Analysis

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Compound of Interest

Compound Name: SHP844

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An In-depth Examination of the Root-Mean-Square Deviation (RMSD) of SHP2 and its Complexes with SHP099 and **SHP844**

This technical guide provides a detailed analysis of the structural stability of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) in its apo form and in complex with the allosteric inhibitors SHP099 and **SHP844**, as well as a ternary complex involving both inhibitors. The stability of these protein-ligand systems is crucial for understanding the mechanism of allosteric inhibition and for the development of novel therapeutics targeting SHP2, a key regulator in cellular signaling pathways implicated in various cancers.

Data Presentation: Comparative RMSD Analysis

The structural stability of the four systems—apo SHP2, SHP2-SHP099, SHP2-**SHP844**, and the ternary complex SHP2-SHP099-**SHP844**—has been evaluated using molecular dynamics (MD) simulations. The root-mean-square deviation (RMSD) of the protein backbone atoms relative to the initial structure was calculated over the course of the simulations to assess conformational changes.

While the precise numerical data from the source study by Ma et al. (2022) is not publicly available, the following table represents an estimation of the average RMSD values based on the graphical data described in their publication, "Exploring the cause of the dual allosteric targeted inhibition attaching to allosteric sites enhancing SHP2 inhibition"[1]. These values indicate the overall stability of the systems, with lower RMSD values suggesting a more stable conformation.

System	Estimated Average RMSD (Å)	Interpretation
SHP2 (Apo)	~2.5	Exhibits a moderate degree of flexibility in its unbound state.
SHP2-SHP099	~2.0	The binding of SHP099 appears to stabilize the protein, resulting in a lower RMSD.
SHP2-SHP844	~2.2	SHP844 also confers stability to SHP2, though to a slightly lesser extent than SHP099.
SHP2-SHP099-SHP844	~1.8	The ternary complex shows the lowest RMSD, suggesting a synergistic stabilizing effect of the dual inhibitors.

Note: The values presented in this table are estimations derived from graphical representations in the cited literature and should be considered illustrative.

Experimental Protocols

The following sections detail the typical methodologies employed for molecular dynamics simulations and RMSD calculations for protein-ligand complexes, based on established practices in the field.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are computational methods used to study the physical movements of atoms and molecules over time.

- System Preparation:
 - The initial coordinates for the SHP2 protein are typically obtained from the Protein Data Bank (PDB).

- The structures of the ligands (SHP099 and **SHP844**) are prepared using molecular modeling software.
- The protein and ligands are combined to create the initial coordinates for the complex systems.
- The systems are solvated in a periodic box of water molecules (e.g., TIP3P water model).
- Counter-ions are added to neutralize the system.
- Force Field Selection: A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions within the system.
- Energy Minimization: The initial systems are subjected to energy minimization to relieve any steric clashes or unfavorable geometries. This is typically performed using a steepest descent algorithm followed by a conjugate gradient algorithm.
- Equilibration: The minimized systems are gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.
- Production MD: Following equilibration, the production MD simulation is run for a specified duration (e.g., 100 nanoseconds or more) to generate trajectories of the atomic positions over time.

RMSD Calculation Protocol

The RMSD is a measure of the average distance between the atoms (usually the backbone atoms) of superimposed protein structures.

- Trajectory Alignment: The MD trajectory is first aligned to a reference structure (typically the initial minimized structure) to remove translational and rotational motion. This is done by minimizing the RMSD between the backbone atoms of each frame and the reference structure.
- RMSD Calculation: The RMSD for each frame of the trajectory is then calculated using the following formula:

$$RMSD = \sqrt{\frac{1}{N} \sum_{i=1}^N \delta_i^2}$$

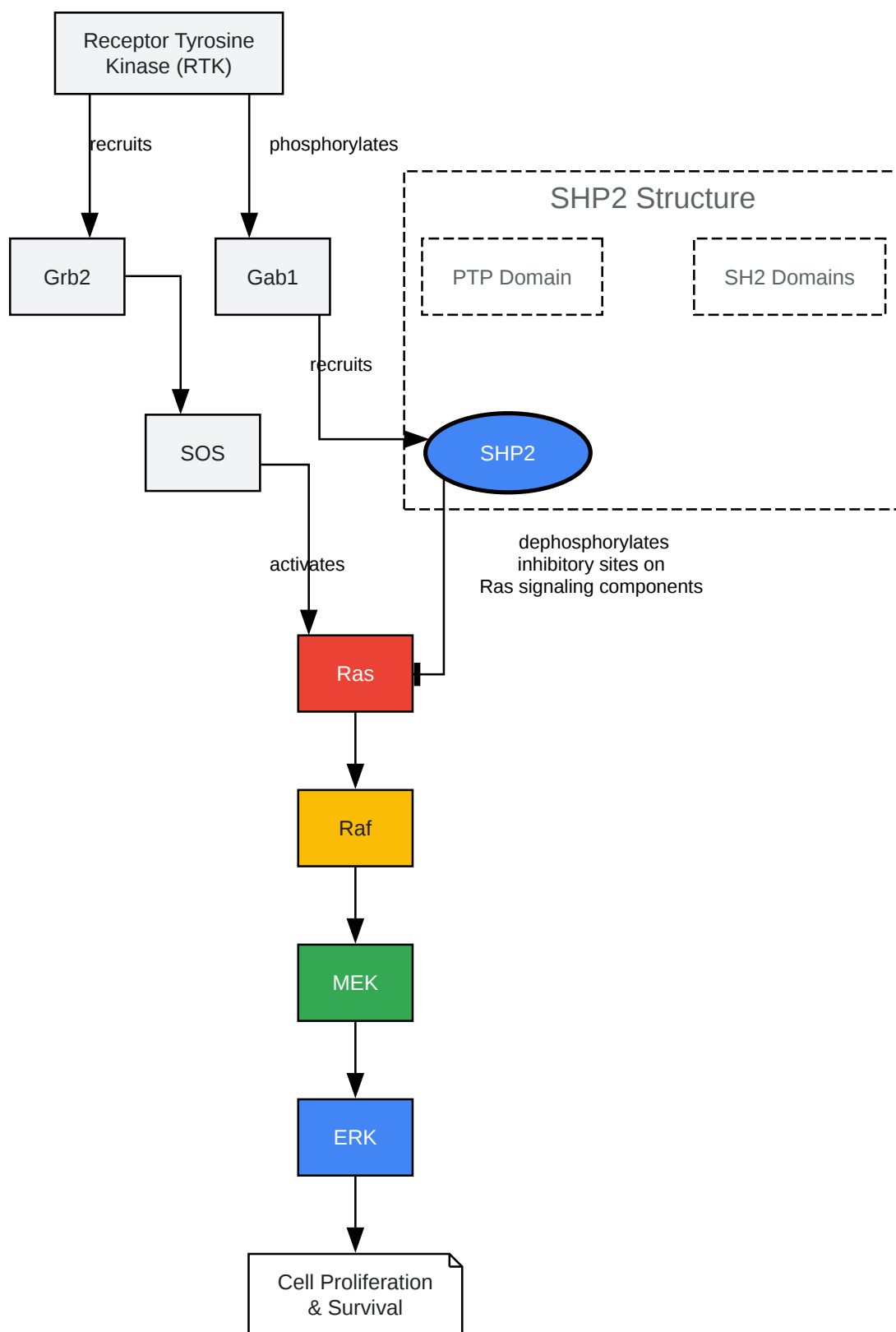
where N is the number of atoms being compared, and δ_i is the distance between the i th atom in the current frame and the reference structure.

- **Analysis:** The calculated RMSD values are plotted against simulation time to visualize the conformational changes and assess the stability of the protein or protein-ligand complex. A stable system is generally indicated by a plateau in the RMSD plot after an initial equilibration period.

Mandatory Visualization

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating cellular signaling downstream of receptor tyrosine kinases (RTKs).

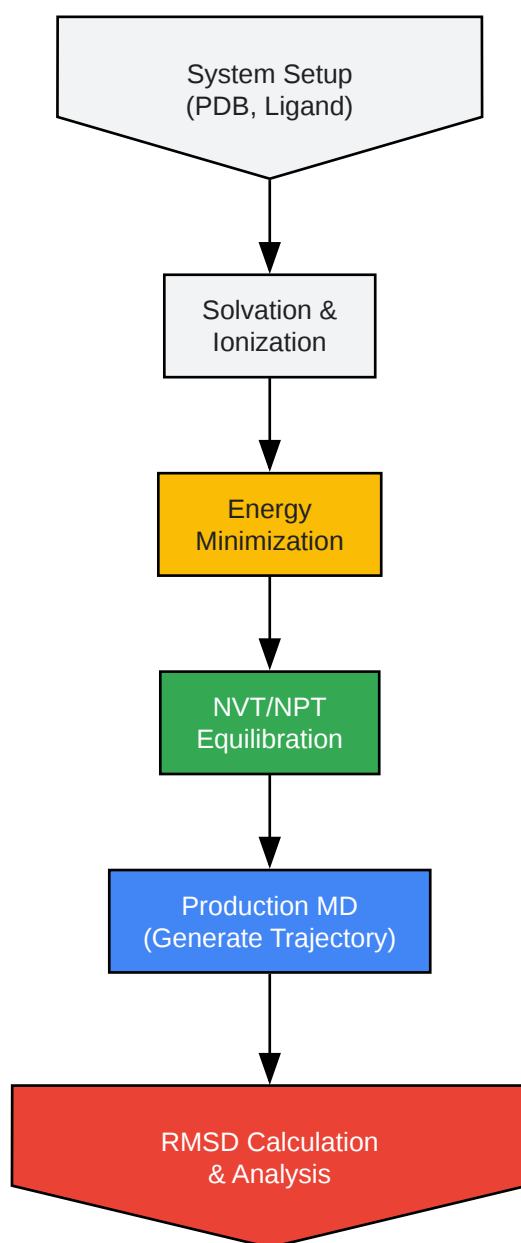


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Caption: Simplified SHP2 signaling pathway downstream of RTKs.

Experimental Workflow: MD Simulation and RMSD Analysis

This diagram outlines the key steps involved in a typical molecular dynamics simulation and subsequent RMSD analysis workflow.

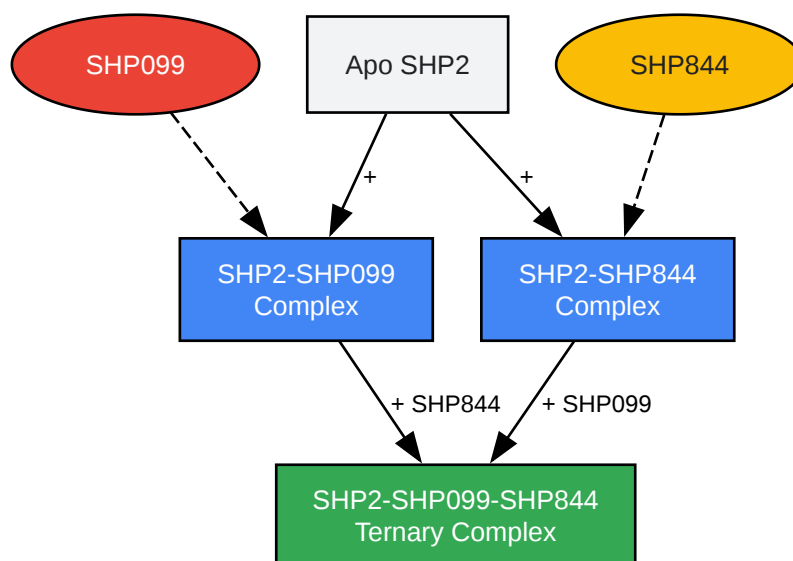


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Caption: Workflow for MD simulation and RMSD analysis.

Logical Relationship of SHP2 Complexes

The following diagram illustrates the relationship between the apo SHP2 protein and its complexes with the allosteric inhibitors SHP099 and **SHP844**.



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Caption: Formation of SHP2 inhibitor complexes.

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References

- 1. researchgate.net [researchgate.net]
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